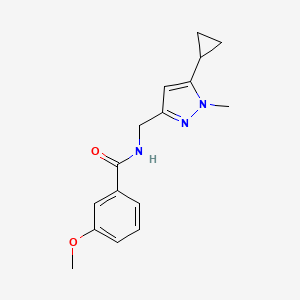
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-methoxybenzamide, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Antimicrobial and Antifungal Applications
A study by Desai et al. (2013) highlights the synthesis and antimicrobial screening of derivatives incorporating a thiazole ring, showcasing their potential against bacterial and fungal infections, which implies a foundational approach for developing microbial disease treatments Desai, Rajpara, & Joshi, 2013.
Anti-inflammatory and Antiproliferative Activities
Research by Abdulla et al. (2014) presents a series of substituted pyrazole derivatives demonstrating significant anti-inflammatory activities. This suggests the compound's utility in developing treatments for inflammation-related conditions Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2014.
Cancer Therapeutics
Kim et al. (2011) describe the synthesis of amino-1H-pyrazole amide derivatives as selective Raf kinase inhibitors in melanoma cells, highlighting the compound's potential in cancer therapeutics, particularly for melanoma Kim, Kim, Yu, Kim, Yoo, Sim, & Hah, 2011.
Chemical Transformations and Synthesis
Prokopenko et al. (2007) detail the synthesis and chemical transformations of 2-cyclopropyl-2-diazoacetates, providing insight into the compound's chemical properties and its role in producing cyclopropyl-substituted pyrazolinecarboxylates Prokopenko, Okonnishnikova, Klimenko, Shulishov, & Tomilov, 2007.
Synthetic and Spectroscopic Characterization
The work by Karabulut et al. (2014) focuses on the molecular structure, DFT calculations, and X-ray structural analysis of related compounds, showcasing the importance of understanding the molecular interactions and structural characteristics for further applications Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014.
properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-19-15(11-6-7-11)9-13(18-19)10-17-16(20)12-4-3-5-14(8-12)21-2/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLRAELWNZPAQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC(=CC=C2)OC)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

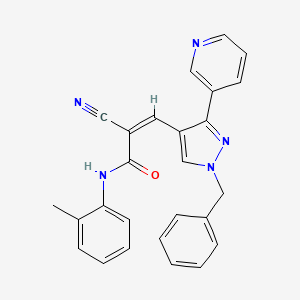
![N-(1-cyano-1-cyclopropylethyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2410207.png)
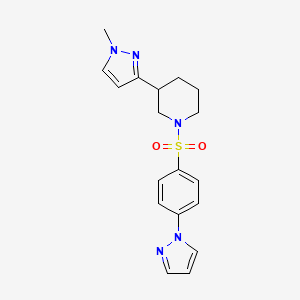
![Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2410211.png)

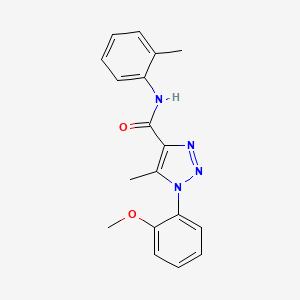
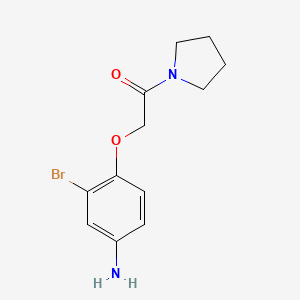
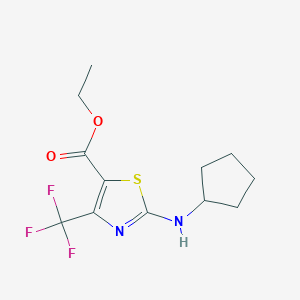

![2-(4-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide](/img/structure/B2410220.png)
![1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride](/img/structure/B2410221.png)
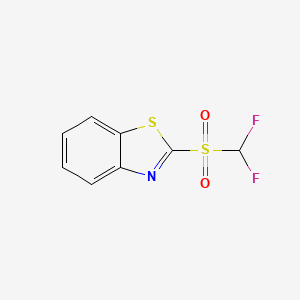
![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2410224.png)
